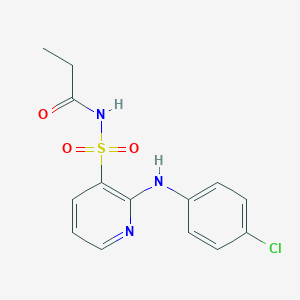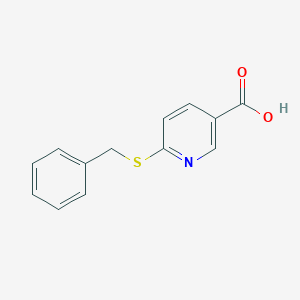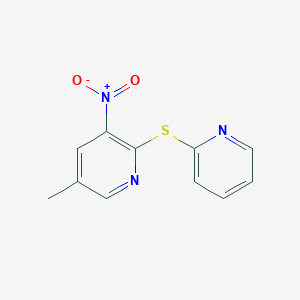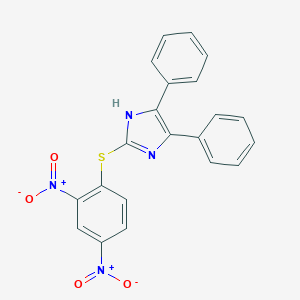
2-(4-chloroanilino)-N-propionyl-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloroanilino)-N-propionyl-3-pyridinesulfonamide, commonly known as CAPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CAPSA belongs to the class of sulfonamide drugs and has been found to possess a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
CAPSA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antitumor, and antiproliferative properties. CAPSA has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Mecanismo De Acción
CAPSA exerts its effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition by CAPSA leads to the acidification of the tumor microenvironment, which inhibits tumor growth. CAPSA also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by CAPSA leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CAPSA has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX and histone deacetylases, which play crucial roles in the regulation of pH and gene expression, respectively. CAPSA has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CAPSA has several advantages for lab experiments. It is easily synthesized and yields high purity of the compound. CAPSA has been extensively studied for its potential therapeutic applications and has been found to possess a wide range of biochemical and physiological effects. However, one limitation of CAPSA is that it is not very soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CAPSA. One area of research is to further elucidate the mechanism of action of CAPSA and its effects on cancer cells. Another area of research is to investigate the potential use of CAPSA in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the potential use of CAPSA in the treatment of other diseases, such as inflammatory disorders.
Métodos De Síntesis
The synthesis of CAPSA involves the reaction of 4-chloroaniline with propionyl chloride in the presence of a base such as pyridine. The resulting product is then reacted with sulfonamide to obtain CAPSA. This method has been found to be efficient and yields high purity of the compound.
Propiedades
Número CAS |
55841-84-4 |
|---|---|
Nombre del producto |
2-(4-chloroanilino)-N-propionyl-3-pyridinesulfonamide |
Fórmula molecular |
C14H14ClN3O3S |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-13(19)18-22(20,21)12-4-3-9-16-14(12)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
ZUKMTPQHCCRDHK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215108.png)
![2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol](/img/structure/B215109.png)
![6-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215111.png)
![N-(4-methoxybenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215113.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B215115.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)

![5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215123.png)
![3-nitro-5-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215124.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine](/img/structure/B215125.png)
![[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid](/img/structure/B215128.png)
![1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215131.png)
